molecular formula C13H13NO B181066 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one CAS No. 3449-48-7

6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No. B181066
CAS RN: 3449-48-7
M. Wt: 199.25 g/mol
InChI Key: ITWUGZSJDMBOPH-UHFFFAOYSA-N
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Description

“6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one” is a chemical compound with the empirical formula C13H13NO . It has a molecular weight of 199.25 .


Molecular Structure Analysis

The SMILES string for “6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one” is CC1=CC=C (NC2=C3CCCC2=O)C3=C1 . This provides a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one” is a solid compound . Its InChI key is ITWUGZSJDMBOPH-UHFFFAOYSA-N .

Scientific Research Applications

  • Photophysics and Fluorescence : A study explored the photophysical characterization of compounds derived from 2,3,4,9-tetrahydro-1H-carbazol-1-one, including their sensitivity to solvent polarity and intermolecular hydrogen bonding, observed in both ground and excited states through various spectroscopic techniques (Ghosh, Mitra, Saha, & Basu, 2013).

  • Synthesis of Novel Compounds : The compound has been used in the synthesis of various novel chemical structures, such as methyl isoxazolo[5,4-a]carbazole-3-carboxylates and other related derivatives, showcasing its utility in chemical synthesis and potential applications in material science (Martin & Prasad, 2007).

  • Bacterial Biotransformation : A study investigated the bacterial biotransformation of 2,3,4,9-tetrahydro-1H-carbazole, revealing the formation of various hydroxylated products, which could have implications in pharmacology and environmental biotechnology (Waldau, Mikolasch, Lalk, & Schauer, 2009).

  • Anticorrosion Properties : Research on carbazole derivatives, including 6-methyl-2,3,4,9-tetrahydro-1H-carbazole, highlighted their potential as anticorrosion agents for mild steel in various environments. This study provides insights into the chemical interactions and protective capabilities of these compounds (Nwankwo, Olasunkanmi, & Ebenso, 2018).

  • Antimicrobial Properties : Another study focused on synthesizing and characterizing novel isoxazolyl and pyrazolyl tetrahydro-1H-carbazoles, assessing their antibacterial and antifungal activities. This research contributes to the exploration of new antimicrobial agents (Surendiran, Balasubramanian, & Sivaraj, 2008).

  • Anticancer Activity : A study conducted microwave-assisted synthesis of 2,3,4,9-tetrahydro-1H-carbazole derivatives, evaluating their anticancer activity. This highlights the compound's potential in medicinal chemistry, particularly in developing new anticancer drugs (Chaudhary & Chaudhary, 2016).

Safety And Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The hazard statements associated with it are H302 - H319 . The precautionary statements are P264 - P270 - P280 - P301 + P312 - P305 + P351 + P338 - P337 + P313 .

properties

IUPAC Name

6-methyl-2,3,4,9-tetrahydrocarbazol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-8-5-6-11-10(7-8)9-3-2-4-12(15)13(9)14-11/h5-7,14H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWUGZSJDMBOPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345906
Record name 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

CAS RN

3449-48-7
Record name 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3449-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one was prepared from p-toluidine and 2-(hydroxymethylene)cyclohexanone in a similar manner as described in Example 1 to give a tan solid. 1H-NMR (CDCl3): δ 8.65 (s, 1H), 7.43 (s, 1H), 7.30 (d, 1H), 7.20 (d, 1H), 2.98 (t, 2H), 2.65 (t, 2H), 2.45 (s, 3H), 2.26 (quint, 2H); MS m/z 220 (M+1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
R Archana, K Prabakaran… - … Section E: Structure …, 2011 - scripts.iucr.org
In the title molecule, C13H13NS, the dihedral angle between the benzene ring and the fused pyrrole ring is 0.71 (8) and the cyclohexene ring is in an envelope form. The (CH2)3 atoms …
Number of citations: 10 scripts.iucr.org
T Kimura, J Hosokawa-Muto, K Asami, T Murai… - European journal of …, 2011 - Elsevier
2,3,4,9-Tetrahydro-9-[2-hydroxy-3-(1-piperidinyl)propyl]-6-methyl-1H-carbazol-1-one (GJP14) is a novel anti-prion compound that we previously discovered by in silico screening and …
Number of citations: 47 www.sciencedirect.com
SE Lyubimov, DV Ozolin, AA Pavlov, PY Ivanov… - Russian Chemical …, 2015 - Springer
A comparative testing of complex catalysts with homo and hetero combinations of chiral and achiral monodentate phosphite- and phosphine-type ligands in the Ir-catalyzed asymmetric …
Number of citations: 2 link.springer.com
H Shi, T Guo, D Zhang-Negrerie, Y Du, K Zhao - Tetrahedron, 2014 - Elsevier
A variety of tetrahydro-1H-carbazol-1-ones and analogs were conveniently synthesized from the reaction of the corresponding 2-(phenylamino)cyclohex-2-enone with hypervalent …
Number of citations: 20 www.sciencedirect.com
AE Martin, KJR Prasad - Journal of Chemical Research, 2007 - journals.sagepub.com
The reaction of methyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)oxoacetates (1a-e) with hydroxylamine hydrochloride in alcoholic KOH afforded 1-hydroxyimino-2,3,4,9-tetrahydro-…
Number of citations: 4 journals.sagepub.com
SY Kukushkin, PY Ivanov, LM Alekseeva… - Russian chemical …, 2004 - Springer
Methods for the synthesis of substituted pyrimido [4,5-a]- and pyrido[4,3-a]carbazoles were proposed. Condensation of 2-(dimethylaminomethylene)-6-methyl-2,3,4,9-tetrahydro-1H-…
Number of citations: 3 link.springer.com
T Indumathi, T Brant, M Zeller, KJ Prasad - 2013 - nopr.niscpr.res.in
An efficient synthon for the synthesis of heteroannulated carbazoles, 2-(4'-bromobenzylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one, has been obtained by aldol condensation of 2,3,4,9…
Number of citations: 9 nopr.niscpr.res.in
AE Martin, KJR Prasad - Journal of Chemical Research, 2007 - journals.sagepub.com
The reaction of 2,3,4,9-tetrahydro-1H-carbazol-1-ones with ethyl acetate yielded 2-acetyl-1-hydroxycarbazole and 2-acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-one. These were used to …
Number of citations: 5 journals.sagepub.com
M Sridharan, LK Beagle, M Zeller… - Journal of Chemical …, 2008 - journals.sagepub.com
Mixed aldol condensation of 2,3,4,9-tetrahydrocarbazol-1-ones with 3,4-dimethoxybenzaldehyde (veratraldehyde) yielded 2-(3′,4′-dimethoxybenzylidene)-2,3,4,9-tetrahydrocarbazol…
Number of citations: 5 journals.sagepub.com
R Singh, KL Ameta - Multicomponent Reactions, 2017 - taylorfrancis.com
This chapter presents a complementary compilation of the synthetic routes of the fused and spiro pyridine derivatives via multicomponent reaction using malononitrile as one of the key …
Number of citations: 0 www.taylorfrancis.com

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